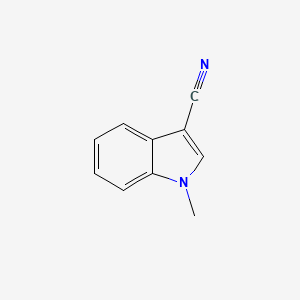

1-Methyl-1H-indole-3-carbonitrile

Descripción general

Descripción

El 1-metil-1H-indol-3-carbonitrilo es un compuesto orgánico que pertenece a la familia del indol. Los indoles son compuestos heterocíclicos que son ampliamente reconocidos por su presencia en varios productos naturales y productos farmacéuticos. La estructura del 1-metil-1H-indol-3-carbonitrilo consiste en un anillo de benceno fusionado a un anillo de pirrol, con un grupo metilo en el átomo de nitrógeno y un grupo nitrilo en el tercer átomo de carbono del anillo de indol.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 1-metil-1H-indol-3-carbonitrilo se puede sintetizar mediante varios métodos. Un enfoque común involucra la síntesis de indol de Fischer, donde la fenilhidrazina reacciona con una cetona o aldehído en presencia de un catalizador ácido. Por ejemplo, la reacción de fenilhidrazina con acetona en presencia de ácido clorhídrico puede producir 1-metil-1H-indol-3-carbonitrilo .

Métodos de producción industrial

En entornos industriales, la síntesis de 1-metil-1H-indol-3-carbonitrilo a menudo involucra condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores de alta presión, catalizadores avanzados y sistemas de flujo continuo para garantizar una producción eficiente.

Análisis De Reacciones Químicas

Tipos de reacciones

El 1-metil-1H-indol-3-carbonitrilo experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en un grupo amina.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo de indol, particularmente en las posiciones C-2 y C-3.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el gas hidrógeno en presencia de un catalizador de paladio se utilizan a menudo.

Sustitución: Los reactivos electrófilos como los halógenos, los grupos nitro y los ácidos sulfónicos se pueden utilizar en condiciones ácidas o básicas.

Principales productos formados

Oxidación: Derivados oxidados del anillo de indol.

Reducción: Derivados amino de 1-metil-1H-indol-3-carbonitrilo.

Sustitución: Varios derivados de indol sustituidos dependiendo del electrófilo utilizado.

Aplicaciones Científicas De Investigación

El 1-metil-1H-indol-3-carbonitrilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como precursor para la síntesis de derivados de indol más complejos y compuestos heterocíclicos.

Biología: El compuesto se utiliza en estudios relacionados con la inhibición enzimática y la unión a receptores debido a su similitud estructural con los derivados de indol naturales.

Medicina: La investigación sobre el 1-metil-1H-indol-3-carbonitrilo incluye su potencial como agente anticancerígeno, antiviral y antimicrobiano.

Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción del 1-metil-1H-indol-3-carbonitrilo involucra su interacción con varios objetivos y vías moleculares. El compuesto puede unirse a receptores o enzimas específicos, inhibiendo su actividad o alterando su función. Por ejemplo, puede inhibir las proteínas quinasas, que desempeñan un papel crucial en la señalización celular y la regulación. El grupo nitrilo también puede participar en enlaces de hidrógeno y otras interacciones, contribuyendo a su actividad biológica .

Comparación Con Compuestos Similares

Compuestos similares

1H-indol-3-carbaldehído: Estructura similar pero con un grupo aldehído en lugar de un grupo nitrilo.

Ácido 1-metil-1H-indol-3-acético: Contiene un grupo ácido acético en el tercer carbono.

Ácido 1H-indol-3-carboxílico: Presenta un grupo ácido carboxílico en el tercer carbono.

Singularidad

El 1-metil-1H-indol-3-carbonitrilo es único debido a la presencia del grupo nitrilo, que confiere reactividad química y actividad biológica distintas. El grupo nitrilo puede sufrir reacciones específicas que otros grupos funcionales no pueden, lo que hace que este compuesto sea valioso para aplicaciones de síntesis e investigación específicas.

Actividad Biológica

1-Methyl-1H-indole-3-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The presence of the methyl group at position 1 and the cyano group at position 3 significantly influence its chemical reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-435 (breast) | 0.36 | Induces apoptosis and cell cycle arrest |

| HCT116 (colon) | 0.40 | Inhibition of DYRK1A kinase activity |

| A549 (lung) | 0.50 | Disruption of mitotic spindle formation |

The compound's mechanism involves inducing apoptosis and cell cycle arrest, leading to significant reductions in cell viability in treated cultures .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of various enzymes, particularly protein kinases. It has shown promising results in inhibiting DYRK1A, a kinase implicated in several cancers:

| Enzyme | Inhibition Type | IC50 (nM) |

|---|---|---|

| DYRK1A | Competitive | 250 |

| CDK2 | Non-competitive | 150 |

The inhibition of these kinases suggests potential applications in targeted cancer therapies .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound's binding affinity to enzymes or receptors influences various biological pathways, including those related to cell proliferation and apoptosis.

Case Studies

Several studies have highlighted the efficacy of this compound against different types of cancer:

- Breast Cancer Study : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability in MDA-MB-435 cells, with an IC50 value of 0.36 µM. Flow cytometry analysis indicated a marked increase in early apoptosis markers after treatment .

- Colon Cancer Study : In HCT116 cells, the compound inhibited DYRK1A activity effectively, leading to cell cycle arrest at the G0/G1 phase with minimal cytotoxicity observed at concentrations below its IC50 .

Propiedades

IUPAC Name |

1-methylindole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAXZPMXGBNBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367996 | |

| Record name | 1-Methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24662-37-1 | |

| Record name | 1-Methylindole-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024662371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLINDOLE-3-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3RSC92FMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.